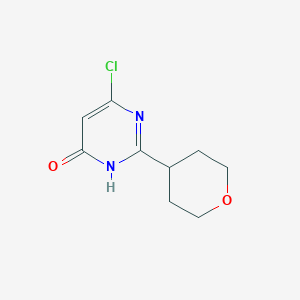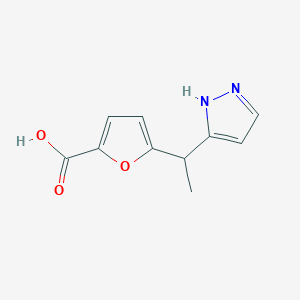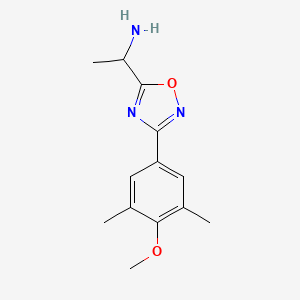
Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with an ethyl group and a methyl ester group attached to a nicotinic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like chloroform at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. By binding to the ATP-binding pocket of these kinases, the compound prevents ATP from binding, thereby inhibiting the kinase’s catalytic activity. This results in the halting of the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(4-methylpiperazin-1-yl)-4-methylnicotinate
- Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate
Uniqueness
Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group on the piperazine ring enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
methyl 6-(4-ethylpiperazin-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-4-16-5-7-17(8-6-16)13-9-11(2)12(10-15-13)14(18)19-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
GQGFPSQOEWCTHT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)

![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)


![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)


![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11790438.png)
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)


